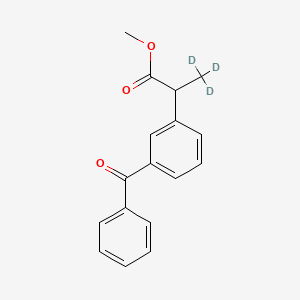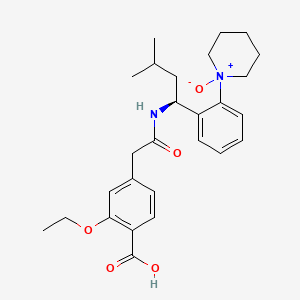
Ketoprofen-d3 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoprofen-d3 Methyl Ester is a deuterated derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of Ketoprofen with methanol in the presence of a catalyst. One common method includes refluxing Ketoprofen with methanol and a small amount of concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of deuterated methanol in the esterification process is crucial to obtain the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
Ketoprofen-d3 Methyl Ester undergoes various chemical reactions, including:
Esterification: Formation of the ester from Ketoprofen and methanol.
Hydrolysis: Conversion back to Ketoprofen and methanol under acidic or basic conditions.
Oxidation and Reduction: Potential modifications of the aromatic ring and side chains.
Common Reagents and Conditions
Esterification: Methanol, sulfuric acid, heat.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ketoprofen and methanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the aromatic ring and side chains.
Applications De Recherche Scientifique
Ketoprofen-d3 Methyl Ester is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium substitution allows for detailed pharmacokinetic analysis, providing insights into drug metabolism and distribution.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the anti-inflammatory and analgesic mechanisms of Ketoprofen derivatives.
Medicinal Chemistry: Development of new NSAID derivatives with improved efficacy and reduced side effects.
Mécanisme D'action
Ketoprofen-d3 Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The deuterium substitution does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoprofen: The non-deuterated parent compound with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness
Ketoprofen-d3 Methyl Ester is unique due to its deuterium substitution, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3 |
Clé InChI |
BIOCOYIPJQMGTN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)



![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
![1-(2-Chlorophenyl)-3-(1,1-dimethylethyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydro-7-oxo-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13448482.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
